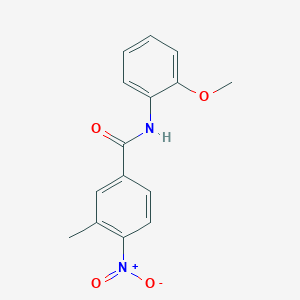

N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide

CAS No.: 247080-09-7

Cat. No.: VC6592588

Molecular Formula: C15H14N2O4

Molecular Weight: 286.287

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 247080-09-7 |

|---|---|

| Molecular Formula | C15H14N2O4 |

| Molecular Weight | 286.287 |

| IUPAC Name | N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide |

| Standard InChI | InChI=1S/C15H14N2O4/c1-10-9-11(7-8-13(10)17(19)20)15(18)16-12-5-3-4-6-14(12)21-2/h3-9H,1-2H3,(H,16,18) |

| Standard InChI Key | NYZBTKAPBGEXEF-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OC)[N+](=O)[O-] |

Introduction

Chemical Structure and Nomenclature

The molecular formula of N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide is . Its structure comprises:

-

A benzene ring (Ring A) substituted with a nitro group (-NO) at position 4 and a methyl group (-CH) at position 3.

-

An amide linkage (-CONH-) connecting Ring A to a 2-methoxyphenyl group (Ring B), which contains a methoxy (-OCH) substituent at position 2.

Key Structural Features:

-

Planarity: The amide bond typically adopts a planar configuration due to resonance stabilization, which influences intermolecular interactions such as hydrogen bonding .

-

Electron-Withdrawing Effects: The nitro group at C4 enhances the electrophilicity of the benzene ring, potentially affecting reactivity in substitution reactions .

-

Steric Hindrance: The methyl group at C3 and the methoxy group at C2 of Ring B may introduce steric effects, impacting crystal packing and solubility .

Synthetic Routes and Optimization

General Synthesis Strategy

The synthesis of N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide likely follows a multi-step approach analogous to methods used for related benzamides :

-

Nitrobenzamide Core Formation:

-

Purification:

Example Reaction Scheme:

Comparative Synthetic Data

The following table summarizes reaction conditions and yields for analogous benzamide syntheses:

| Starting Material | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 3-Nitrobenzoic acid | SOCl, 4-methylaniline, pyridine | 78 | |

| 4-Chlorobenzoyl chloride | 2-Methoxyaniline, CHCl | 85 |

Spectroscopic Characterization

FT-IR Analysis

Key vibrational modes expected for N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide:

-

N-H Stretch: ~3300 cm (amide group).

-

C=O Stretch: ~1680 cm (amide I band).

-

OCH Stretch: ~1250 cm.

NMR Spectroscopy

-

H NMR (400 MHz, CDCl):

-

C NMR (100 MHz, CDCl):

Crystallographic and Computational Insights

X-ray Diffraction (XRD)

While no XRD data exists for this specific compound, studies on N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamide reveal:

-

Crystal System: Monoclinic.

-

Space Group: P2/c.

-

Hydrogen Bonding: Intermolecular N–H···O and C–H···O bonds stabilize the lattice .

Density Functional Theory (DFT) Calculations

DFT studies on similar nitrobenzamides predict:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume